7-Méthoxy-2,2-diméthylchroman-4-one

Vue d'ensemble

Description

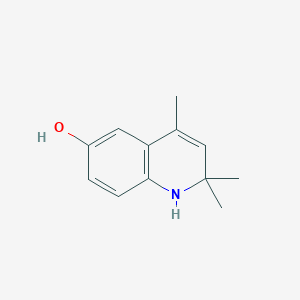

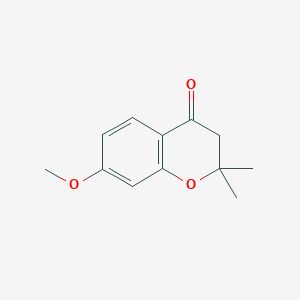

7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of chromanone, characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 2nd position of the chroman-4-one structure . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

7-Methoxy-2,2-dimethylchroman-4-one has several scientific research applications:

Mécanisme D'action

Target of Action

Chromanone analogs, which include 7-methoxy-2,2-dimethylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

It’s known that chromanone compounds can interact with their targets in different ways, such as by inhibiting enzyme activity or modulating receptor function . The exact interaction between 7-Methoxy-2,2-dimethylchroman-4-one and its targets would depend on the specific target and the biological context .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by chromanone compounds, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .

Pharmacokinetics

The compound’s molecular weight (20624) suggests that it could be well-absorbed and distributed in the body .

Result of Action

Research suggests that this compound can clear unwanted cellular debris and help alleviate damage from pollution, uv rays, and other aggressors . This indicates that the compound may have protective effects at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-2,2-dimethylchroman-4-one . For instance, factors such as temperature and pH could affect the compound’s stability and activity . Additionally, the presence of other compounds or substances in the environment could potentially influence the compound’s efficacy through interactions or competition for the same targets .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with the Vilsmeier reagent, which results in the formation of 4-chlorochromene-3-carbaldehydes . Another method includes the bromination of 7-methoxy-2,2-dimethylchroman-4-one, followed by deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation .

Industrial Production Methods

Industrial production of 7-Methoxy-2,2-dimethylchroman-4-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert it into different chroman derivatives.

Substitution: It undergoes substitution reactions, such as bromination and nitration

Common Reagents and Conditions

Vilsmeier Reagent: Used for the formation of 4-chlorochromene-3-carbaldehydes.

Lithium Diisopropylamide (LDA): Used for deprotonation in substitution reactions.

Copper(I) Bromide: Used in methylation reactions.

Major Products Formed

4-Chlorochromene-3-carbaldehydes: Formed from the reaction with the Vilsmeier reagent.

3,3-Dimethylated Chroman Derivatives: Formed from methylation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chroman-4-one: A closely related compound with a similar structure but lacking the methoxy and methyl groups.

Chromone: Another related compound with a double bond between C-2 and C-3, differing from chroman-4-one.

Uniqueness

7-Methoxy-2,2-dimethylchroman-4-one is unique due to the presence of the methoxy group at the 7th position and two methyl groups at the 2nd position, which can influence its chemical reactivity and biological activity . These structural features may contribute to its distinct pharmacological properties compared to other chromanone derivatives.

Propriétés

IUPAC Name |

7-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXYXNEOUCMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345577 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20321-73-7 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 7-Methoxy-2,2-dimethylchroman-4-one?

A1: 7-Methoxy-2,2-dimethylchroman-4-one serves as a versatile starting material in organic synthesis. Several synthetic routes have been explored, including:

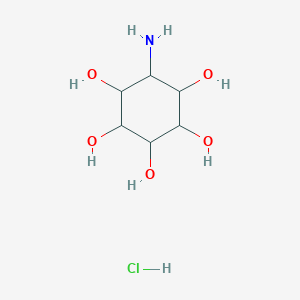

- Acid-catalyzed dehydration: Dehydration of a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol provides a route to 7-methoxy-2,2-dimethylchroman-3-one. The ratio of these isomers can be controlled by adjusting the reducing conditions used in a prior step involving Lead tetra-acetate acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one followed by metal hydride reduction.

Q2: How does the presence of the C-2 methyl groups in 7-Methoxy-2,2-dimethylchroman-4-one influence its reactivity?

A2: The two methyl groups at the C-2 position in 7-Methoxy-2,2-dimethylchroman-4-one significantly affect its reactivity, particularly under basic conditions:

Q3: What are the potential applications of 7-Methoxy-2,2-dimethylchroman-4-one derivatives?

A3: Research suggests that derivatives of 7-Methoxy-2,2-dimethylchroman-4-one, particularly those containing the chromene structure, have potential applications as:

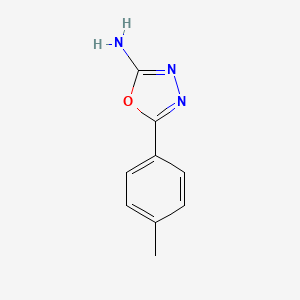

- Insect antifeedants: Studies have shown that 7-Methoxy-2,2-dimethylchroman-4-one itself exhibits some insect antifeedant activity against the peach-potato aphid (Myzus persicae). Interestingly, the introduction of a phenyl substituent at the C-2 position of the chromene ring significantly enhances this activity and prolongs its duration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)